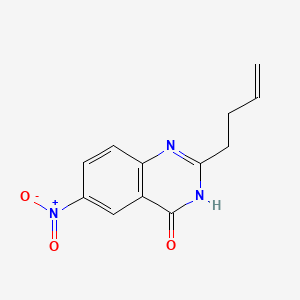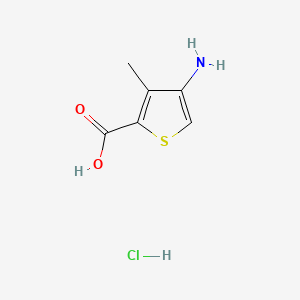
1-Bromo-4-ethynyl-2,3-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-ethynyl-2,3-difluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a bromine atom, an ethynyl group, and two fluorine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-4-ethynyl-2,3-difluorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-ethynyl-2,3-difluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of unwanted by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-ethynyl-2,3-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The ethynyl group can participate in coupling reactions like Sonogashira coupling, forming new carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to yield alkanes or alkenes.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts, copper iodide, and bases like triethylamine or potassium carbonate in organic solvents.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted benzene derivatives.
Coupling Reactions: Formation of biaryl or alkyne derivatives.
Oxidation and Reduction Reactions: Formation of carbonyl compounds, alkanes, or alkenes.
Aplicaciones Científicas De Investigación
1-Bromo-4-ethynyl-2,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological targets.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel anticancer and antiviral agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which 1-Bromo-4-ethynyl-2,3-difluorobenzene exerts its effects depends on the specific application. In biological systems, it may act by forming covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. The ethynyl group can participate in click chemistry reactions, facilitating the attachment of the compound to various molecular targets. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable tool in drug design.
Comparación Con Compuestos Similares
1-Bromo-4-ethynyl-2,3-difluorobenzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-4-ethynylbenzene: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
4-Ethynyl-2,3-difluorobenzene: Lacks the bromine atom, affecting its ability to undergo substitution reactions.
1-Bromo-2,3-difluorobenzene: Lacks the ethynyl group, limiting its use in coupling reactions.
The presence of both bromine and fluorine atoms in this compound makes it unique, providing a combination of reactivity and stability that is valuable in various chemical and biological applications.
Propiedades
Fórmula molecular |
C8H3BrF2 |
|---|---|
Peso molecular |
217.01 g/mol |
Nombre IUPAC |
1-bromo-4-ethynyl-2,3-difluorobenzene |
InChI |
InChI=1S/C8H3BrF2/c1-2-5-3-4-6(9)8(11)7(5)10/h1,3-4H |
Clave InChI |
KNDZVNMYJDTNRU-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C(=C(C=C1)Br)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine](/img/structure/B13463465.png)
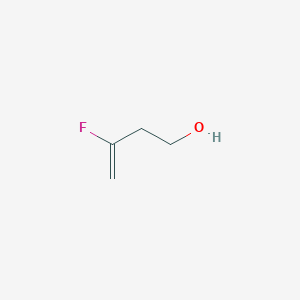
![2,7-Diazaspiro[3.5]nonan-6-one](/img/structure/B13463483.png)
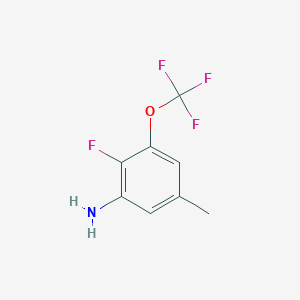
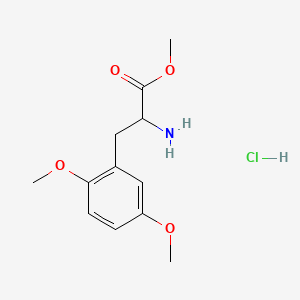
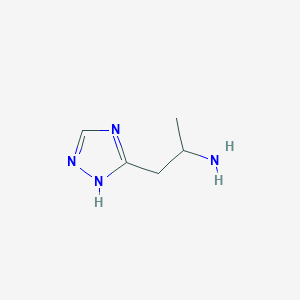
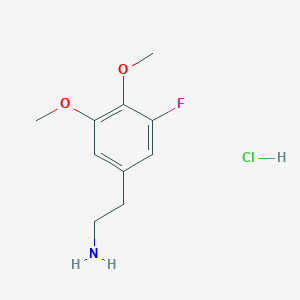

![(9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride](/img/structure/B13463512.png)
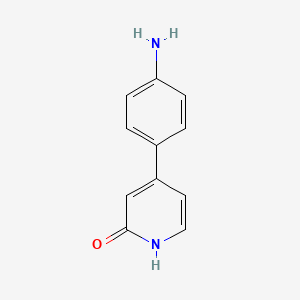
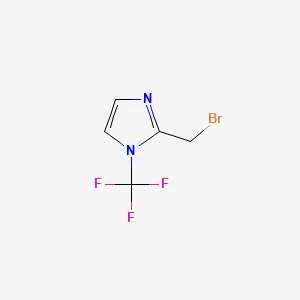
amine, carbonic acid](/img/structure/B13463536.png)
